

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Bromisoval

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bromisoval*

Cat. No.: *B7769688*

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This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Bromisoval**, a sedative and hypnotic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Identification

**Bromisoval**, also known as bromovalerylurea, is a bromoureide compound first synthesized in 1907.<sup>[1]</sup> Its chemical structure is characterized by a ureide functional group attached to a 2-bromo-3-methylbutanoyl moiety.<sup>[2]</sup> The presence of a bromine atom is crucial to its pharmacological activity.<sup>[3]</sup>

Below is a summary of the key chemical identifiers for **Bromisoval**:

Identifier	Value
IUPAC Name	(2-bromo-3-methylbutanoyl)urea[4]
Alternate IUPAC Name	(RS)-2-Bromo-N-carbamoyl-3-methylbutanamide[1]
CAS Number	496-67-3[1][5]
Chemical Formula	C <sub>6</sub> H <sub>11</sub> BrN <sub>2</sub> O <sub>2</sub> [4][5]
Molecular Weight	223.07 g/mol [4][5]
SMILES Notation	CC(C)C(Br)C(=O)NC(N)=O[1][4]
InChI Key	CMCCHHWTTBEZNM-UHFFFAOYSA-N[5]

A table summarizing the physicochemical properties of **Bromisoval** is provided below:

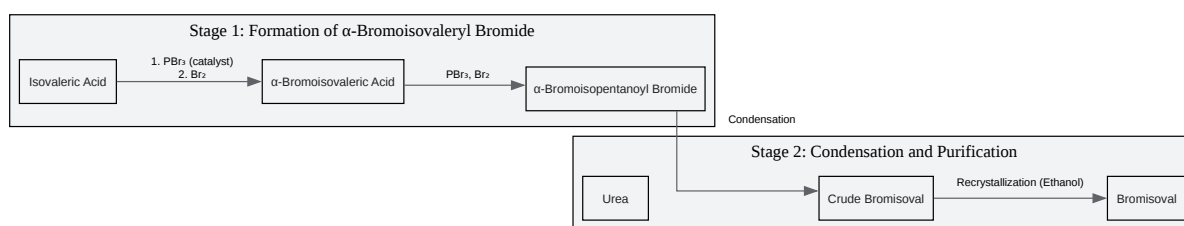
Property	Value
Appearance	White to off-white crystalline powder[3]
logP	1.057[1]
pKa (Acidity)	10.536[1]
pKb (Basicity)	3.461[1]
Solubility	Soluble in organic solvents, less soluble in water[3]

## Synthesis of Bromisoval

The primary synthesis route for **Bromisoval** involves a multi-step process starting from isovaleric acid.[1][6] The key transformations include a Hell-Volhard-Zelinsky bromination followed by condensation with urea.[1][6] A patented method outlines a process designed for high yield and purity.[7]

The overall synthesis can be visualized as a two-stage process:

- Formation of  $\alpha$ -Bromoisovaleryl Bromide: Isovaleric acid is first converted to its  $\alpha$ -bromo derivative, which is then transformed into the corresponding acyl bromide.
- Condensation with Urea: The resulting  $\alpha$ -bromoisovaleryl bromide is reacted with urea to form the final product, **Bromisoval**.



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Caption: Synthesis pathway of **Bromisoval** from Isovaleric Acid.

## Experimental Protocols

The following experimental protocols are based on a patented synthesis method which reports high product yield and purity.<sup>[7]</sup>

### Step 1: Synthesis of $\alpha$ -Bromoisovaleric Acid

- Objective: To introduce a bromine atom at the alpha position of isovaleric acid.
- Methodology: This step employs the Hell-Volhard-Zelinsky reaction.<sup>[1][6]</sup>
  - React isovaleric acid with bromine ( $\text{Br}_2$ ) in the presence of a catalytic amount of phosphorus tribromide ( $\text{PBr}_3$ ).<sup>[7]</sup>
  - The reaction mixture is typically heated to facilitate the reaction.

- The product,  $\alpha$ -bromoisovaleric acid, is an important intermediate for the next stage of the synthesis.<sup>[8][9]</sup>

#### Step 2: Formation of $\alpha$ -Bromoisopentanoyl Bromide

- Objective: To convert the carboxylic acid group of  $\alpha$ -bromoisovaleric acid into a more reactive acyl bromide.
- Methodology:
  - The  $\alpha$ -bromoisovaleric acid from the previous step is treated with additional phosphorus tribromide and bromine.<sup>[7]</sup>
  - The reaction is driven to completion, and the resulting  $\alpha$ -bromoisopentanoyl bromide is purified by distillation under reduced pressure.<sup>[7]</sup>
  - The fraction collected at 85-95 °C under a pressure of 20-30 mmHg corresponds to the desired product.<sup>[7]</sup>

#### Step 3: Condensation with Urea to form **Bromisoval**

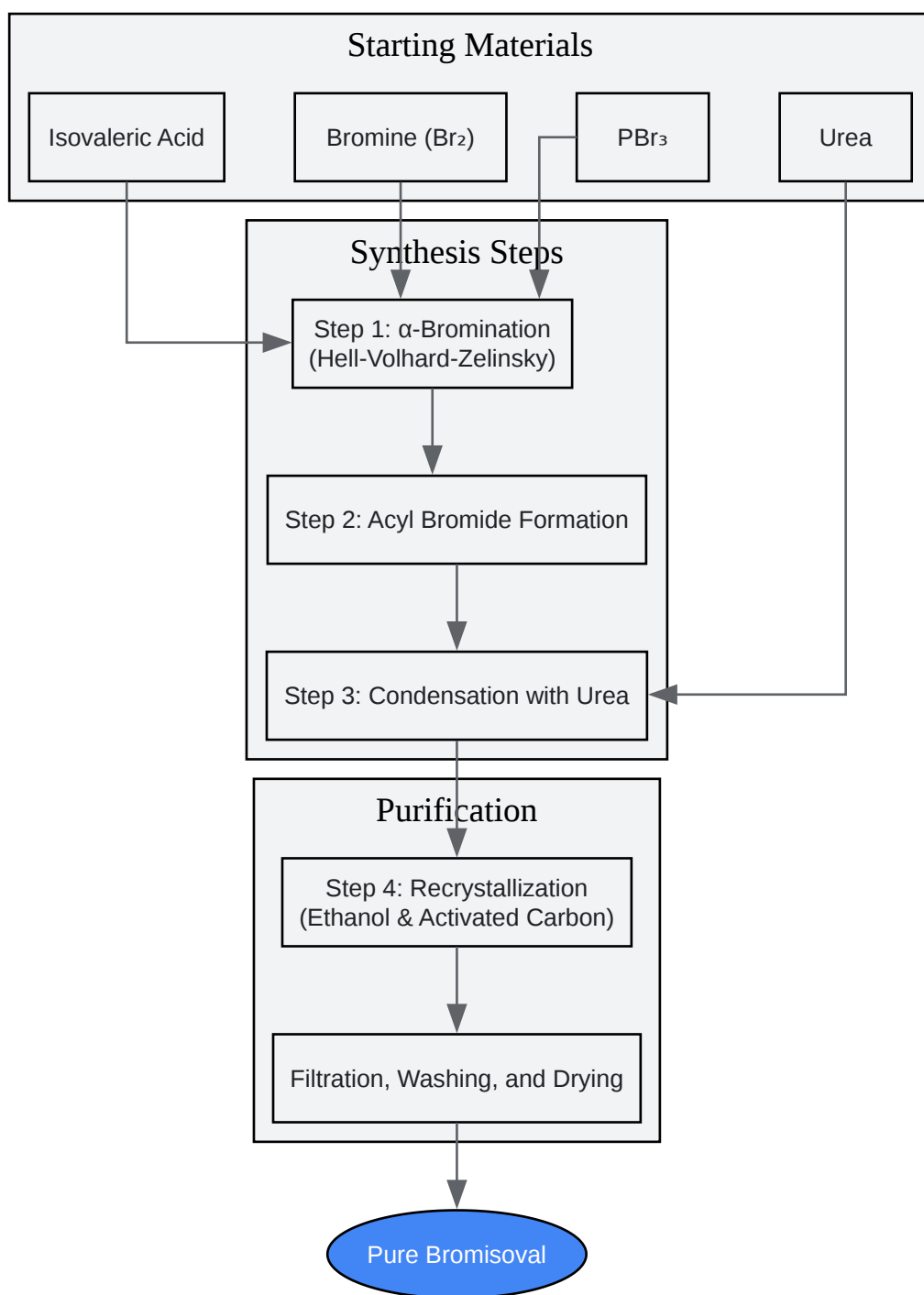
- Objective: To form the ureide by reacting the acyl bromide with urea.
- Methodology:
  - The purified  $\alpha$ -bromoisopentanoyl bromide is condensed with urea.<sup>[7]</sup> This reaction forms the N-acylurea structure of **Bromisoval**.
  - The resulting crude **Bromisoval** is then subjected to purification.

#### Step 4: Purification of **Bromisoval**

- Objective: To obtain high-purity **Bromisoval**.
- Methodology:
  - The crude **Bromisoval** is recrystallized from ethanol.<sup>[7]</sup>

- Activated carbon is used to decolorize the solution.[\[7\]](#)
- The optimal ratio for recrystallization is given as crude **Bromisoval**:ethanol:activated carbon = 1 : 2.5 : 0.01.[\[7\]](#)
- After cooling and crystallization, the purified product is filtered, washed with cold ethanol, and dried.[\[7\]](#)
- This purification process yields a final product with a purity that meets pharmaceutical standards. The reported yield for the condensation and purification steps is over 76%.[\[7\]](#)

The following diagram illustrates the experimental workflow for the synthesis and purification of **Bromisoval**.



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Caption: Experimental workflow for the synthesis of **Bromisoval**.

## Quantitative Data

The synthesis process includes specific parameters that are crucial for achieving high yield and purity.

Parameter	Value	Stage
Distillation Temperature	85-95 °C	α-Bromoisopentanoyl Bromide Purification
Distillation Pressure	20-30 mmHg	α-Bromoisopentanoyl Bromide Purification
Recrystallization Solvent	Ethanol	Bromisoval Purification
Decolorizing Agent	Activated Carbon	Bromisoval Purification
Yield (Steps 3 & 4)	> 76%	Condensation and Purification

This guide provides a detailed overview of the chemical properties and synthesis of **Bromisoval**, intended to support further research and development in this area.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Bromisoval]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769688#chemical-structure-and-synthesis-of-bromisoval]

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